2,5-Disulfobenzene-1-diazonium

Diazonium Chemistry Micellar Catalysis Reaction Kinetics

This disulfonated diazonium salt delivers a distinct formal charge and solubility profile that accelerates azo‑coupling in micellar systems and ensures high water‑solubility of final dyes (C.I. Direct Red 103, Blue 70, Reactive Yellow 76, etc.). Its sulfonate counterion provides greater explosion safety and thermal stability than chloride or tetrafluoroborate analogs. As a key precursor for 2‑substituted 1,4‑benzenedisulfonic acids, it enables post‑synthetic functionalization of robust sulfonate‑MOFs. Choose this intermediate for consistent, scalable performance in dye manufacture and advanced materials research.

Molecular Formula C6H5N2O6S2+
Molecular Weight 265.2 g/mol
CAS No. 63245-24-9
Cat. No. B14507797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Disulfobenzene-1-diazonium
CAS63245-24-9
Molecular FormulaC6H5N2O6S2+
Molecular Weight265.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)S(=O)(=O)O
InChIInChI=1S/C6H4N2O6S2/c7-8-5-3-4(15(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H-,9,10,11,12,13,14)/p+1
InChIKeyQZTCRHOJZUDGNU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Disulfobenzene-1-diazonium (CAS 63245-24-9): A Disulfonated Diazonium Salt for Dye Synthesis and MOF Functionalization


2,5-Disulfobenzene-1-diazonium is an aromatic diazonium salt characterized by two sulfonic acid groups at the 2- and 5-positions of the benzene ring, which confer high aqueous solubility and a formal net negative charge. As an electrophilic intermediate, it participates in azo-coupling reactions to produce a broad range of dyes and pigments. Its unique disulfonate substitution pattern also enables post-synthetic functionalization of sulfonate-based metal–organic frameworks (MOFs) [1].

Why 2,5-Disulfobenzene-1-diazonium (CAS 63245-24-9) Cannot Be Swapped with Other Benzenediazonium Salts


Substituting 2,5-disulfobenzene-1-diazonium with a monosulfonated analog (e.g., 4-sulfobenzene-1-diazonium) or an unsubstituted benzenediazonium salt will alter critical performance parameters. The disulfonate substitution pattern imparts a distinct formal charge and solubility profile that directly impacts reaction kinetics in micellar systems and the ionic environment during azo-coupling [1]. More broadly, the sulfonate counterion class confers significantly enhanced explosion safety and thermal stability compared to traditional diazonium chlorides or tetrafluoroborates, a key procurement and handling consideration [2].

Procurement-Relevant Evidence: Differentiating Performance of 2,5-Disulfobenzene-1-diazonium (CAS 63245-24-9) vs. Analogs


Micellar Catalysis: Divergent Surfactant Effects Distinguish 2,5-Disulfobenzene-1-diazonium from Monosulfonated and Non-Sulfonated Analogs

In azo-coupling reactions with N,N-bis(2-hydroxyethyl)aniline, the micellar effects differ fundamentally based on the diazonium ion's substitution. The reaction of m-chlorobenzenediazonium is accelerated by anionic surfactants. In contrast, the reaction of diazoniobenzene-4-sulfonic acid (monosulfonated analog) shows no pronounced micellar effect. Critically, the reaction of 2,5-disulfobenzene-1-diazonium (bearing a net formal negative charge) is accelerated by cationic surfactants [1].

Diazonium Chemistry Micellar Catalysis Reaction Kinetics

Explosion Safety: Arenediazonium Sulfonates Exhibit Superior Stability Compared to Classical Diazonium Salts

A significant difference between arenediazonium sulfonates (the class to which 2,5-disulfobenzene-1-diazonium belongs) and other diazonium salts (e.g., chlorides, sulfates, tetrafluoroborates) is their explosion safety and stability in an individual form [1].

Diazonium Safety Thermal Stability Process Chemistry

MOF Functionalization: 2,5-Disulfobenzene-1-diazonium Enables Post-Synthetic Modification Yielding Thermally Robust Copper(II) Coordination Polymers

2,5-Disulfobenzene-1-diazonium serves as a key precursor for 2-substituted 1,4-benzenedisulfonic acids, which are used to construct functionalized sulfonate MOFs. Specifically, the copper(II) salt of the derived iododisulfonic acid forms polymeric chains that interlock into two-dimensional layers. This material exhibits thermal stability up to 400°C, above which it decomposes to afford CuI [1].

Metal-Organic Frameworks Coordination Polymers Post-Synthetic Modification

Optimal Application Scenarios for 2,5-Disulfobenzene-1-diazonium (CAS 63245-24-9)


Synthesis of Direct and Reactive Dyes Requiring High Water Solubility

As an intermediate, 2,5-disulfobenzene-1-diazonium is used to synthesize a wide array of dyes, including C.I. Direct Red 103, C.I. Direct Blue 70, 78, 82, 83, C.I. Direct Green 20, C.I. Direct Black 77, and numerous reactive dyes such as C.I. Reactive Yellow 76, Orange 20, 35, 113, 135, Violet 23, and Red 244 [1]. The dual sulfonate groups ensure high water solubility of the resulting azo dyes, which is essential for textile dyeing and printing applications.

Kinetic Studies of Micellar Catalysis in Azo-Coupling Reactions

The distinct micellar effect observed for 2,5-disulfobenzene-1-diazonium—acceleration by cationic surfactants—makes it a valuable probe for investigating electrostatic interactions in micellar systems [2]. Researchers studying the influence of formal charge on reaction kinetics in organized media will find this compound particularly useful compared to neutral or monosulfonated diazonium ions.

Post-Synthetic Modification of Sulfonate-Based Metal–Organic Frameworks (MOFs)

This diazonium salt is a key precursor for 2-substituted 1,4-benzenedisulfonic acids, enabling the introduction of functional groups (e.g., chloro, bromo, iodo, hydroxy) onto the MOF linker backbone [3]. The resulting coordination polymers can exhibit high thermal stability (up to 400°C), making them candidates for applications requiring robust framework materials.

Technical Documentation Hub

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